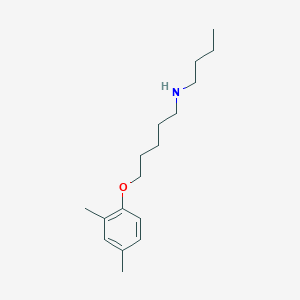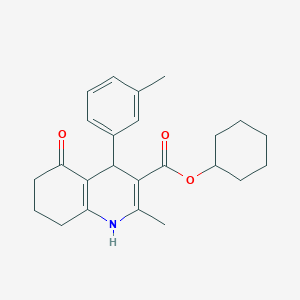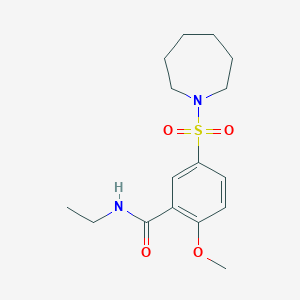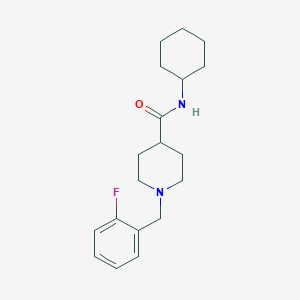
N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly used as a research tool for studying the effects of serotonin on the central nervous system.
Mécanisme D'action
N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which enhances serotonin signaling and improves mood.
Biochemical and Physiological Effects:
N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the serotonergic system, which is involved in regulating mood, appetite, and sleep. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the effects of serotonin specifically, without interference from other neurotransmitters. However, one limitation of using this compound is that it is not very potent, which can make it difficult to achieve significant effects at lower doses.
Orientations Futures
There are many potential future directions for research on N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine. One area of interest is the development of more potent and selective N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine for the treatment of mood disorders. Another area of interest is the study of the long-term effects of N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine on brain function and neuroplasticity. Additionally, researchers may investigate the potential use of N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine in the treatment of other conditions, such as chronic pain and addiction.
In conclusion, N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine is a valuable research tool for studying the effects of serotonin on the central nervous system. Its selectivity for the serotonin transporter makes it a useful reference compound for comparing the effects of other N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound and its derivatives.
Méthodes De Synthèse
The synthesis of N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine involves the reaction between 2,4-dimethylphenol and butylamine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine is commonly used in scientific research to study the effects of serotonin on the central nervous system. It is often used as a reference compound for comparing the effects of other N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine. It has been shown to be effective in treating depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
N-butyl-5-(2,4-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-11-18-12-7-6-8-13-19-17-10-9-15(2)14-16(17)3/h9-10,14,18H,4-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPYMFJYFKBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2,4-dimethylphenoxy)-1-pentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)



![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)